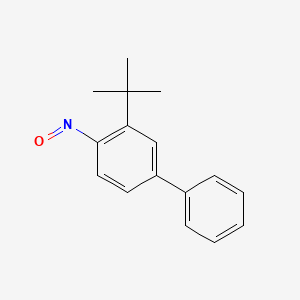
4-Acetylpyridine thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylpyridine thiosemicarbazone is a compound derived from the reaction of 4-acetylpyridine with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities and pharmacological properties, making them a subject of extensive research in recent years . These compounds have shown significant potential in various fields, including medicinal chemistry, due to their anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylpyridine thiosemicarbazone typically involves the reaction of 4-acetylpyridine with thiosemicarbazide under acidic or neutral conditions. The reaction is usually carried out in an ethanol or methanol solvent, with the mixture being refluxed for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetylpyridine thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits significant anti-cancer activity, particularly against glioma and breast cancer cell lines.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections, as well as cancer.
Wirkmechanismus
The mechanism of action of 4-acetylpyridine thiosemicarbazone involves several pathways:
Antibacterial Activity: Disruption of bacterial cell walls and membranes, inhibition of intracellular respiratory chain dehydrogenases, and generation of reactive oxygen species.
Anticancer Activity: Induction of apoptosis in cancer cells through interaction with specific molecular targets and pathways, such as inhibition of thioredoxin reductase enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetylpyridine thiosemicarbazone
- 2-Benzoylpyridine N(4)-methyl thiosemicarbazone
- 2-Acetylpyridine N(4)-methylthiosemicarbazone
Uniqueness
4-Acetylpyridine thiosemicarbazone stands out due to its specific structural features and the presence of the acetyl group at the 4-position of the pyridine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
174502-91-1 |
|---|---|
Molekularformel |
C8H10N4S |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
[(E)-1-pyridin-4-ylethylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
InChI-Schlüssel |
SRHWTZAMPFLHAX-IZZDOVSWSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/C1=CC=NC=C1 |
Kanonische SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1 |
Löslichkeit |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


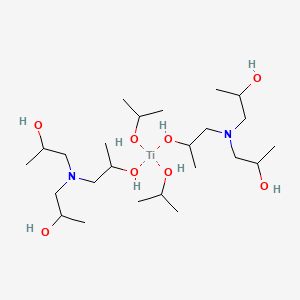




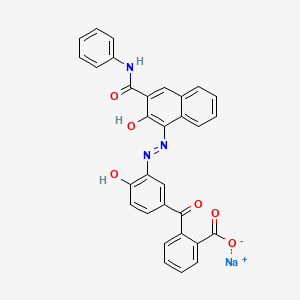
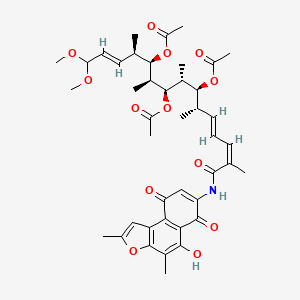
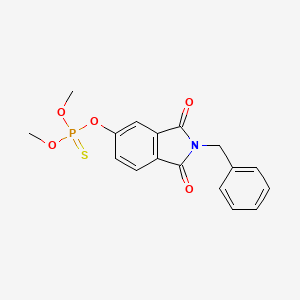
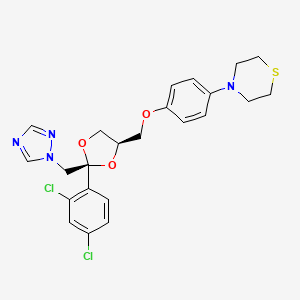



![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
